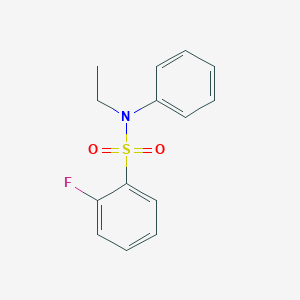
N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide, also known as DFB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamides and has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative disorders. In
Mechanism of Action
The exact mechanism of action of N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibition leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes. N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade.
In inflammation, N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in the regulation of inflammatory responses.
In neurodegenerative disorders, N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has been shown to protect neurons from oxidative stress-induced damage by activating the Nrf2/ARE pathway. This pathway regulates the expression of antioxidant enzymes and other cytoprotective genes.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels). In inflammation, N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of inflammatory cells such as macrophages. In neurodegenerative disorders, N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function.
Advantages and Limitations for Lab Experiments
N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications in various fields. However, there are also some limitations to using N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide in lab experiments. It has been shown to have low solubility in aqueous solutions, which can make it difficult to administer to cells or animals. It can also be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide. In cancer research, further studies are needed to determine the optimal dosage and administration schedule for N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide. Combination therapy with other anticancer agents should also be explored. In inflammation, further studies are needed to determine the mechanism of action of N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide and its potential therapeutic applications in other inflammatory disorders. In neurodegenerative disorders, further studies are needed to determine the optimal dosage and administration schedule for N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide and its potential therapeutic applications in other neurodegenerative disorders.
Synthesis Methods
N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide can be synthesized by reacting 2,4-difluoroaniline with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography. The yield of N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide obtained by this method is around 70-80%.
Scientific Research Applications
N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. It has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. In neurodegenerative disorders, N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has been studied for its potential neuroprotective effects and has been shown to protect neurons from oxidative stress-induced damage.
properties
Product Name |
N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide |
|---|---|
Molecular Formula |
C14H8F5NO |
Molecular Weight |
301.21 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H8F5NO/c15-10-5-6-12(11(16)7-10)20-13(21)8-1-3-9(4-2-8)14(17,18)19/h1-7H,(H,20,21) |
InChI Key |
RHQJPKFUHMVKDK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)F)F)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B261716.png)
![1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane](/img/structure/B261717.png)

![4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine](/img/structure/B261725.png)


![N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B261737.png)
![N-{2-[(2-fluoroanilino)carbonyl]-4-iodophenyl}-2-furamide](/img/structure/B261738.png)
![2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B261739.png)
![5-[(2-bromobenzoyl)amino]-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261743.png)

